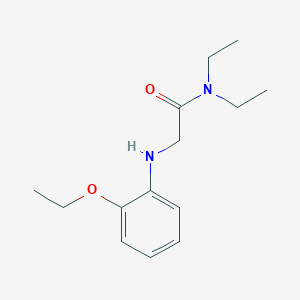
ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N-Diethyl-2-(o-phenetidino)-, commonly known as Phenacetin, is a non-opioid analgesic and antipyretic drug that was widely used in the past for the treatment of pain and fever. However, due to its association with kidney damage and cancer, it has been banned in many countries. In recent years, this compound has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
Phenacetin works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the activity of the enzyme cyclooxygenase (COX). This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.
Effets Biochimiques Et Physiologiques
Phenacetin has been shown to have analgesic and antipyretic effects in animal studies. It has also been shown to have mild sedative effects. However, it has been associated with kidney damage and cancer in humans, and therefore, its use has been discontinued.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenacetin in lab experiments is its availability and low cost. It can also be easily synthesized in the laboratory. However, its potential toxicity and carcinogenicity make it unsuitable for use in many experiments.
Orientations Futures
For research could include the development of safer analogs with similar analgesic and antipyretic effects. Additionally, it could be used as a starting material for the synthesis of new compounds with potential therapeutic applications. Further studies could also be conducted to better understand the mechanism of action of Phenacetin and its potential side effects.
Méthodes De Synthèse
Phenacetin can be synthesized through the reaction of p-phenetidine with acetic anhydride and glacial acetic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Phenacetin has been used in various scientific research studies, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of other compounds such as benzocaine, procaine, and lidocaine. Additionally, it has been used in the development of new synthetic methodologies for organic synthesis.
Propriétés
Numéro CAS |
15010-76-1 |
|---|---|
Nom du produit |
ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)- |
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
2-(2-ethoxyanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |
Clé InChI |
WOZUSFRRZSBYGS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
SMILES canonique |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Autres numéros CAS |
15010-76-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



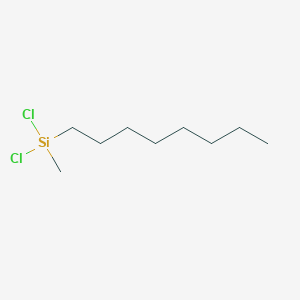
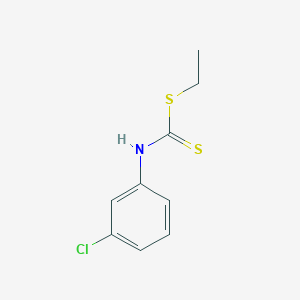
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)
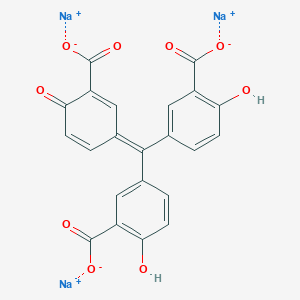
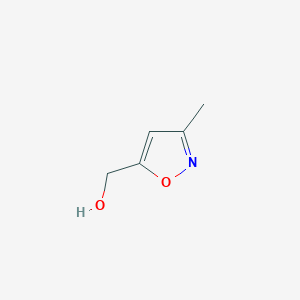
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
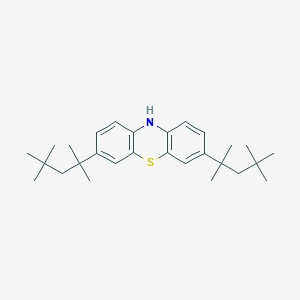
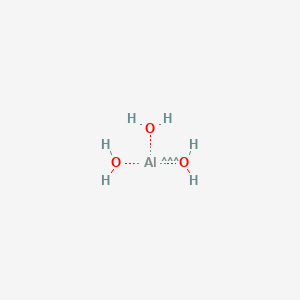
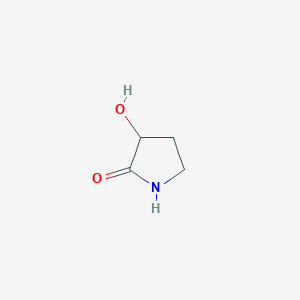
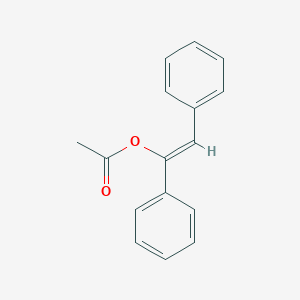
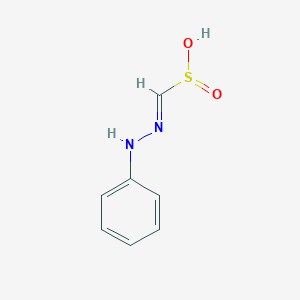
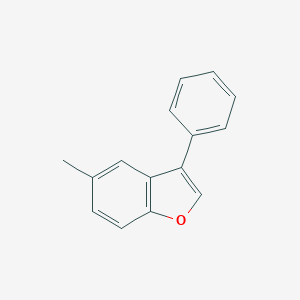
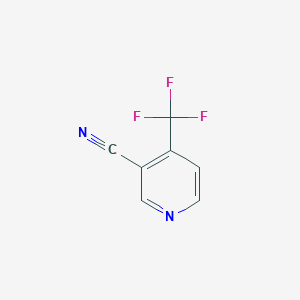
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)